Cas no 939-48-0 (Isopropyl Benzoate)

Isopropyl Benzoate structure
Isopropyl Benzoate structure
Product name:Isopropyl Benzoate
CAS No:939-48-0
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00048289
CID:808689
PubChem ID:87563275

Isopropyl Benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,1-methylethyl ester
    • Isopropyl benzoate
    • propan-2-yl benzoate
    • Benzoic Acid Isopropyl Ester
    • 1-Methylethyl benzoate
    • Benzoic acid iso-propyl ester
    • Benzoic acid, isopropyl ester (6CI, 7CI, 8CI)
    • CHEMBL2260721
    • BENZOIC ACID 1-METHYLETHYL ESTER
    • CHEBI:180402
    • SY050284
    • Isopropylbenzoate
    • Q27252732
    • HY-W017195
    • NS00012721
    • D88597
    • UNII-1Q2618834N
    • DTXSID9044746
    • (1,1,1,2,3,3,3-2H7)ISOPROPYL BENZOATE
    • Benzoic acid, 1-methylethyl ester
    • MFCD00048289
    • NCGC00256252-01
    • AKOS008017904
    • DTXCID7024746
    • FEMA 2932
    • Benzoic acid-isopropyl ester
    • Z53835170
    • AS-14785
    • SCHEMBL96918
    • CAS-939-48-0
    • Tox21_301496
    • B0073
    • 1Q2618834N
    • 4-09-00-00289 (Beilstein Handbook Reference)
    • EINECS 213-361-6
    • iso-propyl benzoate
    • CS-W017911
    • 939-48-0
    • ISOPROPYL BENZOATE [FHFI]
    • Isopropyl Benzoate; Benzoic acid 1-methylethyl ester; Benzoic acid, isopropyl ester (6CI,7CI,8CI); 1-Methylethyl benzoate; Benzoic acid iso-propyl ester; Isopropyl benzoate
    • BRN 2044384
    • Isopropyl benzoate, AldrichCPR
    • Benzoic acid, isopropyl ester
    • DB-057454
    • Isopropylester kyseliny benzoove
    • FEMA No. 2932
    • Isopropylester kyseliny benzoove [Czech]
    • InChI=1/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H
    • AI3-01132
    • Isopropyl Benzoate
    • MDL: MFCD00048289
    • Inchi: 1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
    • InChI Key: FEXQDZTYJVXMOS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC(C)C

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless liquid with fruit flavor.
  • Density: 1.021±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: -26°C(lit.)
  • Boiling Point: 218°C
  • Flash Point: 93.0±6.0 ºC,
  • Refractive Index: 1.4940 (20 ºC)
  • Solubility: Very slightly soluble (0.64 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.25180
  • Solubility: Insoluble in water,20℃ in watersolubilityby0.01%,Water in isopropyl benzoatesolubilityby0.3%.Energy and alcohol\Miscible with ether and other solvents.
  • Sensitiveness: Sensitive to humidity
  • FEMA: 2932 | ISOPROPYL BENZOATE

Isopropyl Benzoate Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • Hazard Category Code: R22
  • RTECS:DH3150000
  • Hazardous Material Identification: Xn
  • Storage Condition:Store at room temperature

Isopropyl Benzoate Customs Data

  • HS CODE:2916310090
  • Customs Data:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Isopropyl Benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I874680-500mg
Isopropyl Benzoate
939-48-0
500mg
$ 81.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I39320-25g
Isopropyl Benzoate
939-48-0 99%
25g
¥87.0 2023-09-07
eNovation Chemicals LLC
Y1054476-500g
ISOPROPYL BENZOATE
939-48-0 99%
500g
$505 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001017-50g
Isopropyl Benzoate
939-48-0
50g
1283CNY 2021-05-10
1PlusChem
1P00GSIP-5g
Isopropyl benzoate
939-48-0 98%
5g
$11.00 2025-02-27
1PlusChem
1P00GSIP-100g
Isopropyl benzoate
939-48-0 98%
100g
$70.00 2025-02-27
abcr
AB137185-5g
Benzoic acid isopropyl ester, 99%; .
939-48-0 99%
5g
€71.50 2024-04-15
Aaron
AR00GSR1-500g
Isopropyl benzoate
939-48-0 98%
500g
$165.00 2025-03-07
abcr
AB137185-25g
Benzoic acid isopropyl ester, 99%; .
939-48-0 99%
25g
€98.30 2024-04-15
Aaron
AR00GSR1-100g
Isopropyl benzoate
939-48-0 98%
100g
$36.00 2025-02-12

Isopropyl Benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid (alumina-supported) ;  8 min, 80 °C
Reference
Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst
Fabian, Lucas; Gomez, Matias; Kuran, Juan A. Caturelli; Moltrasio, Graciela; Moglioni, Albertina, Synthetic Communications, 2014, 44(16), 2386-2392

Production Method 2

Reaction Conditions
1.1 Reagents: Allyltributyltin Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane
1.2 -
Reference
A new method for the synthesis of stannyl ethers by acid-catalyzed reaction of alcohols with allyltributylstannane
Yamago, Shigeru; Yamada, Takeshi; Nishimura, Ryuji; Ito, Hiroki; Mino, Yosuke; et al, Chemistry Letters, 2002, (2), 152-153

Production Method 3

Reaction Conditions
Reference
Reactions of 2,2-dihalo-1,3-diphenylpropanones with isopropoxide and methoxide anions
Cabaleiro, Mercedes C.; Garay, Raul O., Journal of Chemical Research, 1983, (6), 154-5

Production Method 4

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline ,  Copper oxide (Cu2O) Solvents: Quinoline ,  N-Methyl-2-pyrrolidone ;  12 h, 170 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-catalyzed protodecarboxylation of aromatic carboxylic acids
Goossen, Lukas J.; Thiel, Werner R.; Rodriguez, Nuria; Linder, Christophe; Melzer, Bettina, Advanced Synthesis & Catalysis, 2007, 349, 2241-2246

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 - 4 h, rt
Reference
Direct amidation of esters via ball milling
Nicholson, William I.; Barreteau, Fabien; Leitch, Jamie A.; Payne, Riley; Priestley, Ian; et al, ChemRxiv, 2021, 1, 1-6

Production Method 6

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)phosphine]ruthe… ;  2 h, 70 °C
Reference
Transfer Hydrogenation of Ketones, Nitriles, and Esters Catalyzed by a Half-Sandwich Complex of Ruthenium
Lee, Sun-Hwa; Nikonov, Georgii I., ChemCatChem, 2015, 7(1), 107-113

Production Method 7

Reaction Conditions
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Reference
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; Mensch, Carl; Hollanders, Charlie; Gadais, Charlene; Herrebout, Wouter A. ; et al, ACS Catalysis, 2018, 8(1), 203-218

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium, bis(1-butyl-1H-imidazole-N3)dichloro-, (SP-4-1)- Solvents: Water ;  2 h, 1 atm, 60 °C
Reference
Palladium nanoparticles generated in-situ used as catalysts in carbonylative cross-coupling in aqueous medium
Wojcik, P.; Mart, M.; Ulukanli, S.; Trzeciak, A. M., RSC Advances, 2016, 6(43), 36491-36499

Production Method 9

Reaction Conditions
1.1 Reagents: Acetone ,  Sodium borohydride Solvents: Isopropanol ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; Pothula, Swetha; Dreessen, James, Synthetic Communications, 2010, 40(9), 1312-1321

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 60 °C
Reference
Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides
Gok, Yetkin; Alici, Bulent; Cetinkaya, Engin; Ozdemir, Ismail; Ozeroglu, Ozlem, Turkish Journal of Chemistry, 2010, 34(2), 187-191

Production Method 11

Reaction Conditions
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Reference
Process for the catalytic directed cleavage of amide-containing compounds
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 300 s, 120 °C
Reference
Efficient and catalyst-free condensation of acid chlorides and alcohols using continuous flow
Van Waes, Frederik E. A.; Drabowicz, J.; Cukalovic, A.; Stevens, Christian V., Green Chemistry, 2012, 14(10), 2776-2779

Production Method 13

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-N,N-diethyl-2… Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
Reference
Electron-rich, bulky PNN-type ruthenium complexes: Synthesis, characterization and catalysis of alcohol dehydrogenation
Zhang, Jing; Gandelman, Mark; Shimon, Linda J. W.; Milstein, David, Dalton Transactions, 2007, (1), 107-113

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Isopropanol ;  rt → 100 °C; 12 h, 100 psi, 100 °C
Reference
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  rt → 50 °C; 10 min, 50 °C
Reference
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Production Method 16

Reaction Conditions
1.1 Catalysts: Urea ,  Choline chloride ;  1 h, heated; 20 - 40 °C
1.2 Reagents: Triethylamine ;  1 h, 60 °C
Reference
Process for the preparation of carboxylate via esterification of acids using eutectic solution of choline chloride and urea as solvent and catalyst
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 - 4 h, 0 °C → rt
Reference
Direct Amidation of Esters by Ball Milling
Nicholson, William I.; Barreteau, Fabien; Leitch, Jamie A.; Payne, Riley; Priestley, Ian; et al, Angewandte Chemie, 2021, 60(40), 21868-21874

Production Method 18

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Isopropanol ;  5 h, 1 atm, 80 °C
Reference
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Production Method 19

Reaction Conditions
1.1 Solvents: Isopropanol
Reference
Simple and mild esterification method for carboxylic acids using sulfonate-type coupling reagents
Itoh, Masumi; Hagiwara, Daijiro; Notani, Jiyoji, Synthesis, 1975, (7), 456-8

Production Method 20

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  80 °C
Reference
Green preparation of benzoate compounds catalyzed by boron salt
, China, , ,

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